(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-18(24)14-12-16)25-26(21)23(27)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKPEUBZRMLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
TCMDC-125622, also known as (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone or [5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone, has been identified to target two key enzymes in the malaria parasite Plasmodium falciparum: PfCLK3 and PfAsnRS . PfCLK3 is a cyclin-dependent-like protein kinase, and PfAsnRS is a cytoplasmic asparaginyl-tRNA synthetase. Both enzymes play crucial roles in the parasite’s protein synthesis and RNA processing.
Mode of Action
TCMDC-125622 interacts with its targets in a unique way. For PfAsnRS, it employs a “reaction hijacking” mechanism. The compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125622 adduct that inhibits PfAsnRS. This results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite. For PfCLK3, the compound acts as a reversible inhibitor.
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-125622 affects the parasite’s protein synthesis and RNA processing pathways. These enzymes are part of the parasite’s translational machinery, which is vital for its survival and proliferation. The disruption of these pathways leads to the death of the parasite.
Pharmacokinetics
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of TCMDC-125622’s action is the effective killing of the malaria parasite. By inhibiting key enzymes involved in protein synthesis and RNA processing, the compound disrupts essential biological processes, leading to the death of the parasite.
Biological Activity
The compound (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H21BrN2O4
- Molecular Weight : 445.31 g/mol
- CAS Number : 378770-87-7
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . These compounds have been shown to inhibit key oncogenic pathways, particularly:
- BRAF(V600E) : A mutation frequently found in melanoma.
- EGFR : Epidermal Growth Factor Receptor, often overexpressed in various cancers.
- Aurora-A Kinase : Involved in cell division and thus a target for cancer therapy.
In vitro studies demonstrated that certain pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial and fungal strains. For instance, in vitro assays indicated that it could inhibit the growth of several pathogenic fungi, including Candida albicans and Aspergillus niger, making it a candidate for antifungal therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is vital for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of bromine and methoxy groups enhances the lipophilicity and overall potency of the compound.
- Ring Modifications : Alterations in the pyrazole ring structure can lead to significant changes in biological activity, suggesting that small modifications can yield compounds with superior therapeutic profiles .
Case Study 1: Antitumor Evaluation
A study evaluated a series of pyrazole derivatives for their antitumor efficacy against human cancer cell lines. The compound demonstrated IC50 values in the micromolar range against melanoma and breast cancer cells, indicating promising antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked reduction in edema and inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium hydride in DMF | Substituted derivatives |
Biology
Research has indicated that pyrazole derivatives possess a range of biological activities, including antimicrobial and anticancer properties. Studies have shown that this specific compound exhibits inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression.
Case Study: Antitumor Activity
Recent investigations into the antitumor potential of this compound demonstrated promising results against various cancer cell lines. The compound was evaluated for its cytotoxic effects and showed significant inhibition of cell proliferation in vitro.
Medicine
The therapeutic potential of (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is being explored in drug development. Its ability to modulate enzyme activity suggests applications in treating various diseases, particularly those involving inflammatory pathways.
Pharmacological Effects
The compound has been studied for its anti-inflammatory properties and its role as a potential lead compound in drug discovery efforts targeting chronic diseases.
Industry
In industrial applications, this pyrazole derivative is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for producing high-value compounds used in agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Therapeutic Potential and Limitations
However, the 2-methoxyphenyl group may limit solubility compared to sulfonamide derivatives .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone?
The synthesis typically involves a cyclocondensation reaction between a substituted chalcone derivative and hydrazine hydrate or phenylhydrazine under reflux conditions. For example, analogous pyrazoline derivatives are synthesized by reacting 1,3-diaryl-2-propen-1-ones with hydrazines in ethanol or acetic acid, catalyzed by piperidine or glacial acetic acid . Key steps include optimizing reaction time, temperature, and stoichiometry to achieve high yields (70–85%) and purity.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular geometry and stereochemistry. For closely related pyrazoline derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., 6.69°–76.67°), intramolecular hydrogen bonding, and crystal packing stabilized by bifurcated C–H⋯O interactions . Complementary techniques include FT-IR (to confirm functional groups like C=O and N–H), NMR (to assign proton environments), and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What physicochemical properties are critical for its stability and reactivity?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) and photophysical properties (e.g., fluorescence emission at ~356 nm in DMSO) are key . Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures often exceeding 200°C. The electron-withdrawing bromine and methoxy groups influence electronic properties, as shown by UV-Vis absorption maxima in the 280–320 nm range .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate its electronic structure and reactivity?
DFT studies (e.g., B3LYP/6-31G(d)) provide insights into frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP) surfaces, and charge distribution. For similar compounds, HOMO-LUMO gaps of 3.5–4.5 eV suggest moderate reactivity, with electron-rich regions localized on the methoxyphenyl and pyrazoline moieties . NBO analysis further quantifies hyperconjugative interactions, such as LP(O) → σ*(C–Br) stabilization .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strains, concentration ranges). Systematic SAR studies are recommended:
Q. How does crystal packing influence its solid-state properties?
SC-XRD data for analogous compounds reveal intermolecular interactions (e.g., C–H⋯O, π–π stacking) that stabilize the lattice. For example, chains along the [010] direction form via bifurcated hydrogen bonds, while herringbone packing in the (001) plane enhances thermal stability . Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H contacts >50%, O⋯H <10%) .
Q. What experimental approaches validate potential tautomeric or conformational dynamics?
Variable-temperature NMR can detect tautomerism (e.g., keto-enol equilibria) in solution. For solid-state dynamics, solid-state NMR or temperature-dependent SC-XRD identifies phase transitions or rotational freedom in the methoxyphenyl group .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., Response Surface Methodology for yield maximization).
- Crystallography : Employ low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Computational Modeling : Validate DFT results with experimental spectral data (e.g., IR vibrational frequencies) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
